N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which are known to block the activity of BTK, a key enzyme involved in the growth and survival of cancer cells.
Mecanismo De Acción
N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the growth and survival of B-cells. N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide inhibitors like TAK-659 block the activity of N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide, thereby preventing the activation of downstream signaling pathways that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory activity against N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide, with an IC50 value of 0.85 nM. It has also been shown to have good selectivity for N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide, with minimal activity against other kinases. In preclinical studies, TAK-659 has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages as a research tool for studying the role of N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide in cancer. It has high potency and selectivity for N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide, making it a useful tool for dissecting the BCR signaling pathway. However, TAK-659 has some limitations as well. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. Additionally, its efficacy may be limited in patients with mutations in the N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide gene or other components of the BCR signaling pathway.
Direcciones Futuras
There are several potential future directions for research on TAK-659 and other N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide inhibitors. One area of interest is the development of combination therapies that target multiple components of the BCR signaling pathway. Another area of interest is the identification of biomarkers that can predict response to N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide inhibitors, which may help to identify patients who are most likely to benefit from these drugs. Finally, there is ongoing research on the development of next-generation N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, TAK-659 has been shown to inhibit the growth and survival of cancer cells by blocking the activity of N-[4-(acetylamino)phenyl]-3-aminothieno[2,3-b]pyridine-2-carboxamide.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-3-aminothieno[2,3-b]pyridine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-9(21)19-10-4-6-11(7-5-10)20-15(22)14-13(17)12-3-2-8-18-16(12)23-14/h2-8H,17H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKQGWHNBPRMAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.